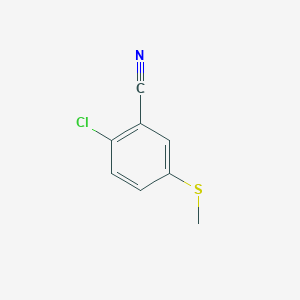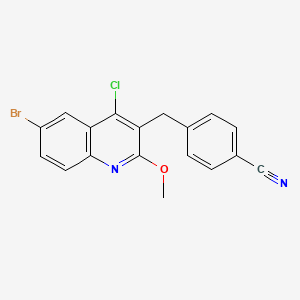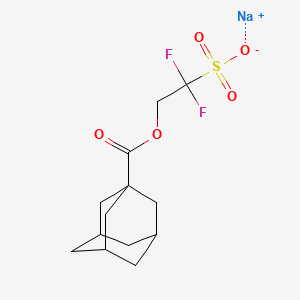
2-Chloro-5-(methylthio)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methylthio)benzonitrile is an organic compound with the molecular formula C8H6ClNS It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)benzonitrile typically involves the chlorination of 5-(methylthio)benzonitrile. One common method is the reaction of 5-(methylthio)benzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(methylthio)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., AlCl3).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products
Substitution: Various substituted benzonitriles.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(methylthio)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(methylthio)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(methylthio)benzoic acid
- 2-Chloro-5-(methylthio)benzaldehyde
- 2-Chloro-5-(methylthio)benzamide
Uniqueness
2-Chloro-5-(methylthio)benzonitrile is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. Its nitrile group also provides a versatile functional group for further chemical modifications.
Eigenschaften
Molekularformel |
C8H6ClNS |
|---|---|
Molekulargewicht |
183.66 g/mol |
IUPAC-Name |
2-chloro-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6ClNS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 |
InChI-Schlüssel |
ZANAFMMBIIKMCK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine](/img/structure/B8314409.png)



![2-[(2,5-Difluorophenyl)-hydroxymethyl]-5-methylpyridine](/img/structure/B8314435.png)





![2-Imidazolidinone, 4,4-dimethyl-3-[[3-(2-thiazolyl)phenyl]methyl]-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8314470.png)
